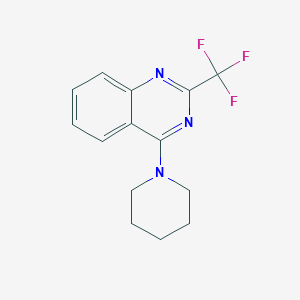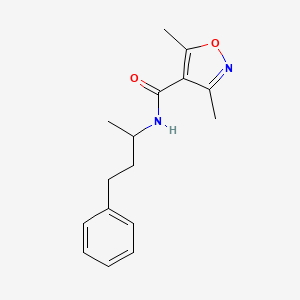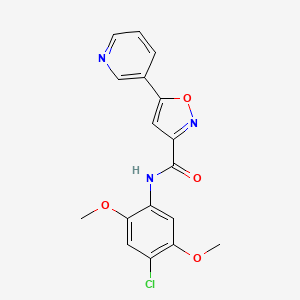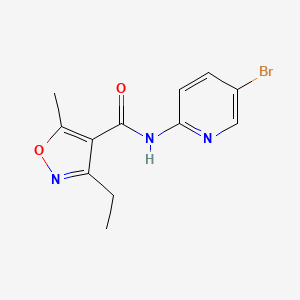
4-(1-piperidinyl)-2-(trifluoromethyl)quinazoline
説明
Synthesis Analysis
The synthesis of quinazoline derivatives, including compounds similar to 4-(1-piperidinyl)-2-(trifluoromethyl)quinazoline, involves designing and synthesizing hybrids containing a 4-piperidinylamide linker. These compounds exhibit significant anti-microbial properties against various phytopathogenic fungi and bacteria, demonstrating their potential in agricultural applications (Ding et al., 2022).
Molecular Structure Analysis
Quinazoline derivatives have been structurally characterized using single-crystal X-ray diffraction analysis, confirming their complex molecular structures and demonstrating the diversity of their chemical framework (Wu et al., 2023).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including alterations in mycelial morphology and increased cell membrane permeability, contributing to their anti-microbial efficacy. These compounds can efficiently inhibit the growth of targeted pathogens both in vitro and in vivo (Ding et al., 2022).
Physical Properties Analysis
The physical properties, including the crystal structures of quinazoline derivatives, have been detailed through X-ray crystallography, providing insights into the compounds' stability and potential interactions with biological targets (Guillon et al., 2018).
Chemical Properties Analysis
Quinazoline derivatives exhibit diverse chemical properties, such as cytotoxic and antimicrobial activities. These activities are significantly influenced by the presence of the piperidine moiety and various substituents, which affect their efficacy against different cancer cell lines and microbial strains (Zhang et al., 2016).
科学的研究の応用
Antihypertensive Activity
A study by Takai et al. (1986) synthesized piperidine derivatives with a quinazoline ring system, including structures similar to 4-(1-piperidinyl)-2-(trifluoromethyl)quinazoline. These compounds were tested for antihypertensive activity, with several showing strong hypotensive effects in a spontaneously hypertensive rat model (Takai et al., 1986).
Potential in DNA Detection
Perin et al. (2011) reported the synthesis of novel benzimidazo[1,2-a]quinolines, substituted with piperidine and other nuclei, for potential use as fluorescent probes in DNA detection. The compounds displayed enhanced fluorescence emission intensity when bound to ct-DNA, highlighting their potential as DNA-specific fluorescent probes (Perin et al., 2011).
Antifungal and Antibacterial Properties
Ding et al. (2022) designed and synthesized quinazoline-2-aminothiazole hybrids containing a 4-piperidinylamide linker, showing promising anti-fungal and anti-bacterial properties, particularly against the phytopathogenic fungus Rhizoctonia solani (Ding et al., 2022).
Antimalarial Potential
A study by Kikuchi et al. (2006) explored febrifugine derivatives, including quinazoline compounds modified at the piperidine ring, for antimalarial activity. One derivative showed significant in vitro and in vivo antimalarial activity, suggesting potential as a novel antimalarial candidate (Kikuchi et al., 2006).
Stability Under Stress Conditions
Gendugov et al. (2021) investigated the stability of a new pharmaceutical substance similar to 4-(1-piperidinyl)-2-(trifluoromethyl)quinazoline under various stress conditions, providing insights into the stability and degradation products of such compounds (Gendugov et al., 2021).
Analgesic Activities
Manoury et al. (1979) synthesized a series of piperazinyl quinazolines, including a compound with analgesic properties and long duration of action, demonstrating potential as analgesic agents (Manoury et al., 1979).
Anticonvulsive and Antihypoxic Agents
Hori et al. (1990) synthesized 4-phenoxy-2-(1-piperazinyl)quinazolines, some of which exhibited potent anticonvulsive activity and antihypoxic effects, highlighting their potential as antiepileptic drugs (Hori et al., 1990).
特性
IUPAC Name |
4-piperidin-1-yl-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c15-14(16,17)13-18-11-7-3-2-6-10(11)12(19-13)20-8-4-1-5-9-20/h2-3,6-7H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURBOLYRRLGTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B4619231.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619235.png)
![2-bromo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4619246.png)

![methyl 3-{[(2-methylbenzyl)sulfonyl]amino}benzoate](/img/structure/B4619264.png)
![N-cyclohexyl-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4619276.png)
![2-[(4-chlorophenyl)imino]-3-methyl-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4619287.png)
![1-[4-(2,4-dimethylphenoxy)butyl]piperidine](/img/structure/B4619299.png)
![ethyl 4-(3-phenylpropyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinecarboxylate](/img/structure/B4619301.png)
![N-(2-methoxyethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B4619309.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4619317.png)

![5-chloro-2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4619331.png)